molecular formula C28H30N6O3S B14120645 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B14120645
M. Wt: 530.6 g/mol
InChI Key: HXNNJHUXFAVOPA-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,3-benzoxazole ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Attachment of the sulfanyl group: The benzoxazole ring is then functionalized with a sulfanyl group using thiolation reactions.

    Alkylation: The sulfanyl group is alkylated with an appropriate alkyl halide to introduce the ethyl linker.

    Formation of the piperidine ring: The piperidine ring is synthesized separately and then benzylated.

    Coupling reactions: The benzylpiperidine and the benzoxazole derivatives are coupled through nucleophilic substitution or other suitable coupling reactions.

    Final cyclization: The final step involves the cyclization to form the purine ring system, which is achieved through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the purine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substitution reagents: Nitric acid, halogens.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Nitrobenzoxazole, halobenzoxazole.

    Hydrolysis products: Various smaller fragments depending on the conditions.

Scientific Research Applications

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzoxazole and piperidine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid
  • 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine

Uniqueness

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H30N6O3S

Molecular Weight

530.6 g/mol

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C28H30N6O3S/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-38-27-29-21-10-6-7-11-22(21)37-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3

InChI Key

HXNNJHUXFAVOPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5

Origin of Product

United States

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